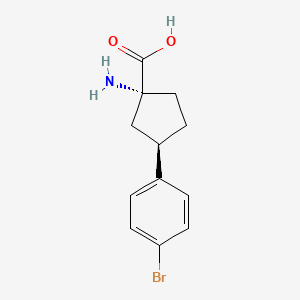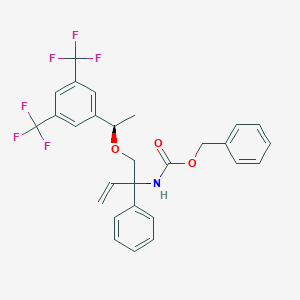![molecular formula C8H7BrFNO B15237360 (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237360.png)
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to a dihydrobenzo[b]furan ring system. The presence of these halogens imparts distinct chemical properties, making it a valuable subject for study in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the dihydrobenzo[b]furan core, followed by the introduction of bromine and fluorine atoms through halogenation reactions. The final step involves the introduction of the amine group at the 3-position of the furan ring. Reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis process.
化学反応の分析
Types of Reactions
(3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce alcohols or amines
科学的研究の応用
Chemistry
In chemistry, (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.
Medicine
In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique chemical structure allows for the design of derivatives with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers. Researchers continue to explore its potential in various industrial processes to improve performance and sustainability.
作用機序
The mechanism of action of (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s halogen atoms play a crucial role in its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. Detailed studies on its mechanism of action help in understanding its therapeutic potential and guiding the design of more potent derivatives.
類似化合物との比較
Similar Compounds
- (3S)-7-Chloro-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
- (3S)-7-Bromo-6-chloro-2,3-dihydrobenzo[B]furan-3-ylamine
- (3S)-7-Iodo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Uniqueness
Compared to similar compounds, (3S)-7-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine stands out due to the specific combination of bromine and fluorine atoms This unique halogenation pattern imparts distinct chemical and biological properties, making it a valuable compound for research and development
特性
分子式 |
C8H7BrFNO |
|---|---|
分子量 |
232.05 g/mol |
IUPAC名 |
(3S)-7-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-7-5(10)2-1-4-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m1/s1 |
InChIキー |
LNFQYVYEPIYWMW-ZCFIWIBFSA-N |
異性体SMILES |
C1[C@H](C2=C(O1)C(=C(C=C2)F)Br)N |
正規SMILES |
C1C(C2=C(O1)C(=C(C=C2)F)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237277.png)
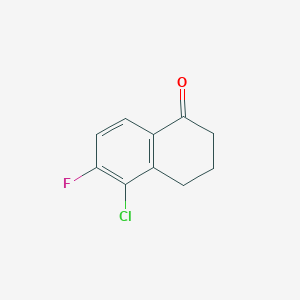
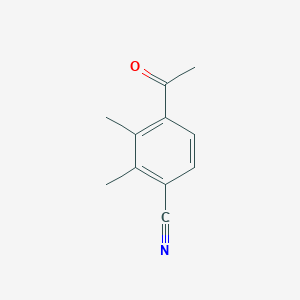
![6-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-6-carboxylic acid](/img/structure/B15237293.png)

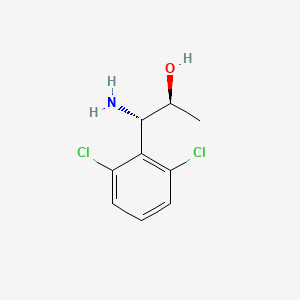
![Ethyl 6-vinylimidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15237311.png)
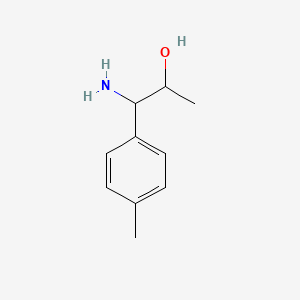
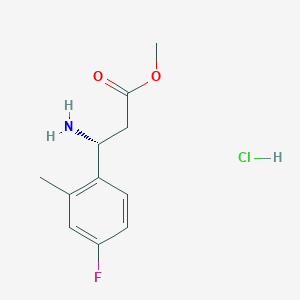
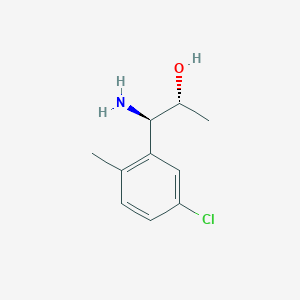
![1-[3-Chloro-4-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B15237333.png)

